N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that features a combination of pyrazole, thiazole, and benzenesulfonamide moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is explored for its use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Target of action
The compound “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide” belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of action
Thiazole derivatives are known to interact with various biological targets through hydrogen bonding and pi-pi interactions .
Biochemical pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of action
Thiazole derivatives are known to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Coupling of Pyrazole and Thiazole: The pyrazole and thiazole rings are then coupled using a suitable linker, such as a bromoethyl group, under basic conditions.
Introduction of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)thiazol-4-yl)benzenesulfonamide
- N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-chlorobenzenesulfonamide
- N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide is unique due to the presence of both chloro and fluoro substituents on the benzenesulfonamide moiety, which may enhance its biological activity and selectivity compared to similar compounds.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4O2S2/c15-12-8-11(2-3-13(12)16)24(21,22)18-6-4-10-9-23-14(19-10)20-7-1-5-17-20/h1-3,5,7-9,18H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHMGTKCOUMIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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